molecular formula C15H12N2O4S B3002090 3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 931313-84-7

3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3002090
CAS No.: 931313-84-7
M. Wt: 316.33
InChI Key: RYYYTJMQJPHLEU-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No: 931313-84-7) is a high-purity chemical compound with a molecular formula of C15H12N2O4S and a molecular weight of 316.33. This complex heteroaromatic scaffold is built on the 4H-pyrido[1,2-a]pyrimidin-4-one core, a structure recognized for its significant therapeutic potential in medicinal chemistry research . The core pyrido[1,2-a]pyrimidin-4-one structure is a privileged scaffold in drug discovery, with recent scientific literature highlighting derivatives of this ring system as a novel class of allosteric SHP2 inhibitors . SHP2 (Src homology-2-containing protein tyrosine phosphatase-2) is a crucial signaling protein implicated in cell proliferation and survival, making it a promising therapeutic target for anticancer research . Other research has demonstrated that pyrido[1,2-a]pyrimidin-4-one derivatives can function as potent and selective aldose reductase inhibitors with complementary antioxidant activity, revealing potential for investigating treatments for diabetic complications . The C-3 position of this scaffold, which is substituted in this product with a 4-methoxybenzenesulfonyl group, is a recognized site for synthetic modification to explore structure-activity relationships and optimize pharmacological properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-11-5-7-12(8-6-11)22(19,20)13-10-16-14-4-2-3-9-17(14)15(13)18/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYYTJMQJPHLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC=CN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one. One efficient method is the metal-free C-3 chalcogenation (sulfenylation and selenylation) using aryl sulfonyl hydrazides as thiol surrogates . This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting its broad functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the metal-free C-3 chalcogenation method suggests its potential for industrial applications. The operational simplicity and high yields (up to 95%) make it a promising candidate for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anticancer properties. For instance, studies have shown that compounds in this class can inhibit specific kinases involved in cancer cell proliferation. The compound has been evaluated for its ability to target Aurora kinases, which play crucial roles in cell division and are often overexpressed in cancerous cells. In vitro assays demonstrated promising results, with certain derivatives showing IC50 values in the low micromolar range, indicating potent activity against various cancer cell lines .

Antimicrobial Properties
The sulfonamide functionality of 3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one enhances its antimicrobial efficacy. Studies have reported that this compound exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial folate synthesis, akin to traditional sulfonamides .

Synthetic Applications

Chalcogenation Reactions
Recent advancements have demonstrated the utility of this compound in metal-free C-3 chalcogenation reactions. This method allows for the synthesis of various sulfenyl and selenyl derivatives under mild conditions, showcasing high yields (up to 95%) and broad functional group tolerance . This reaction is particularly valuable for developing new compounds with enhanced biological activities.

Material Science

Polymer Chemistry
The incorporation of pyrido[1,2-a]pyrimidin-4-one derivatives into polymer matrices has been explored for creating advanced materials with specific electronic or optical properties. The unique structural features of this compound allow it to act as a building block for functional polymers that can be used in organic electronics and photonic devices .

Case Studies

Study Findings Application
Study on Anticancer Activity Demonstrated significant inhibition of Aurora kinasesPotential drug development for cancer treatment
Antimicrobial Efficacy Research Showed broad-spectrum activity against multiple bacterial strainsDevelopment of new antibiotics
Chalcogenation Methodology High-yield synthesis of derivatives via metal-free methodsExpansion of synthetic pathways in medicinal chemistry

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold allows extensive structural modifications. Below is a detailed comparison of 3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one with structurally or functionally related analogs:

Substituent Variations at Position 3
Compound Name Substituent at C3 Key Properties/Activities Reference
3-[(4-Methoxyphenyl)sulfonyl]-4H-pyrido... (4-Methoxyphenyl)sulfonyl Enhanced electrophilicity; potential for enzyme/receptor interactions via sulfonyl group
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one Chloro Halogenated derivative; intermediate for further functionalization
3-(Phenylselanyl)-4H-pyrido... Phenylselanyl Electro-oxidative synthesis; selenyl group may confer redox-active properties
3-Hydroxy-4H-pyrido... Hydroxyl Critical for aldose reductase inhibition (IC₅₀ < 1 µM)

Key Insights :

  • Sulfonyl vs. Halogen : Sulfonyl groups (as in the target compound) enhance reactivity for nucleophilic substitutions compared to halogens .
  • Sulfonyl vs. Selenyl : Selenyl analogs (e.g., 3g in ) are synthesized via electro-oxidative methods, offering distinct electronic profiles .
  • Hydroxyl Importance : C3-hydroxylated derivatives (e.g., 18, 19 in ) show superior aldose reductase inhibition, suggesting sulfonyl groups may shift target specificity .
Substituent Variations at Position 2
Compound Name Substituent at C2 Key Properties/Activities Reference
Target Compound None (unsubstituted) N/A -
2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)... 3,4-Dimethoxyphenyl Increased lipophilicity; potential CNS activity
2-(4-Methoxyphenyl)-7-[(3S)-3-methylpiper... 4-Methoxyphenyl Optimized pharmacokinetics; patent-protected for therapeutic use

Key Insights :

  • Aryl vs. Alkyl : 2-Aryl substitutions (e.g., dimethoxyphenyl) improve binding to receptors like 5-HT6 or CXCR3 .
  • Methoxy Positioning : 4-Methoxy (para) substituents (as in the target compound’s sulfonyl group) enhance metabolic stability compared to ortho/meta positions .

Key Insights :

  • The target compound’s sulfonyl group may prioritize enzyme inhibition (e.g., acetylcholinesterase) over antioxidant or gastroprotective roles.
  • Structural analogs with carboxamide or hydroxyl groups dominate specific therapeutic niches .

Biological Activity

3-[(4-Methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H15N3O3SC_{16}H_{15}N_3O_3S and features a pyrido[1,2-a]pyrimidine core with a methoxyphenyl sulfonyl group. Its structural uniqueness contributes to its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits moderate to strong antibacterial effects against various strains.
  • Enzyme Inhibition : Acts as an inhibitor for several enzymes, including acetylcholinesterase and urease.
  • Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.

Antimicrobial Activity

In a study assessing the antibacterial properties of related compounds, it was found that derivatives similar to this compound showed significant activity against Salmonella typhi and Bacillus subtilis with varying degrees of efficacy against other bacterial strains. The most active compounds had IC50 values ranging from 1.13 µM to 6.28 µM, indicating strong potential for further development as antibacterial agents .

CompoundBacterial StrainIC50 (µM)
7lS. typhi2.14
7mB. subtilis0.63
7nOther strains2.17

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicate that it possesses strong enzyme inhibition capabilities, which are critical in the treatment of conditions like Alzheimer's disease and urinary tract infections.

AChE Inhibition Data

Inhibitory activity against AChE was assessed using standard protocols, revealing that compounds with similar structures exhibit competitive inhibition.

CompoundIC50 (µM)
AChE Inhibitor 15.00
AChE Inhibitor 23.50

Urease Inhibition Data

The urease inhibition studies showed that the compound effectively reduces urease activity, which is beneficial in managing urinary infections.

CompoundIC50 (µM)
Urease Inhibitor A2.14
Urease Inhibitor B1.21

Anti-inflammatory Activity

Research on anti-inflammatory effects revealed that derivatives of the pyrido[1,2-a]pyrimidine scaffold can inhibit COX-1 and COX-2 enzymes effectively. This suggests potential use in treating inflammatory diseases.

COX Inhibition Study Results

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A10.58.0
Compound B12.09.5

The mechanisms underlying the biological activities of this compound involve:

  • Binding Interactions : Molecular docking studies indicate that the sulfonamide group enhances binding affinity to target proteins.
  • Structural Modifications : Variations in the methoxy and phenyl groups influence the pharmacological profile.

Case Studies

Several studies have highlighted the therapeutic potential of related compounds:

  • Antibacterial Efficacy : A recent study demonstrated that similar pyrido[1,2-a]pyrimidine derivatives significantly inhibited bacterial growth in vitro.
  • Neuroprotective Effects : Research indicates that compounds within this class may offer neuroprotective benefits through AChE inhibition.

Q & A

Q. What are the recommended synthetic routes for 3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the pyrido[1,2-a]pyrimidin-4-one core using 4-methoxybenzenesulfonyl chloride. Key steps include:
  • Core Preparation : Start with 4H-pyrido[1,2-a]pyrimidin-4-one (prepared via cyclization of N-(2-pyridyl)iminoketenes) .
  • Sulfonylation : React the core with 4-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours .
  • Optimization : Yield improvements (≥80%) are achieved by controlling stoichiometry (1:1.2 molar ratio of core to sulfonyl chloride) and using catalytic p-toluenesulfonic acid to enhance electrophilicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the methoxy group (δ 3.8–4.0 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm, multiplet patterns). The pyrimidinone ring proton appears as a downfield singlet (δ 8.9–9.2 ppm) .
  • ¹³C NMR : The sulfonyl group’s sulfur atom deshields adjacent carbons, leading to peaks at δ 120–140 ppm (aromatic carbons) and δ 165–170 ppm (carbonyl group) .
  • Mass Spectrometry : Look for [M+H]⁺ with m/z ≈ 345 (exact mass depends on isotopic distribution of sulfur) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO (>10 mM) and DMF, sparingly soluble in water (<0.1 mM). Use sonication or co-solvents (e.g., 10% EtOH in PBS) for aqueous assays .
  • Stability : Stable at −20°C in anhydrous DMSO for >6 months. Degrades in acidic/basic conditions (pH <3 or >10), forming hydrolysis byproducts (e.g., 4-methoxybenzenesulfonic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer :
  • Assay Validation : Cross-check activity using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, if kinase inhibition is reported, confirm using ATP-competitive binding assays and cellular IC₅₀ measurements .
  • Data Normalization : Account for batch-to-batch purity variations (HPLC ≥95% purity required) and solvent effects (DMSO concentration ≤0.1% in cellular assays) .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., 3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one) to identify substituent-specific trends .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP (predicted logP = 2.5 for the parent compound). This improves aqueous solubility and reduces plasma protein binding .
  • Metabolic Stability : Test microsomal stability (human/rat liver microsomes). If rapid clearance is observed, block metabolically labile sites (e.g., methoxy group demethylation) via fluorination or steric hindrance .
  • In Silico Modeling : Use tools like SwissADME to predict absorption/distribution and prioritize derivatives with higher bioavailability scores .

Q. How should researchers design experiments to assess the compound’s environmental impact and degradation pathways?

  • Methodological Answer :
  • Fate Studies : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light exposure). Monitor degradation via LC-MS and identify byproducts (e.g., sulfonic acid derivatives) .
  • Ecotoxicology : Use Daphnia magna or Aliivibrio fischeri assays to evaluate acute toxicity. Correlate results with QSAR models to predict ecological risks .
  • Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) and isotope labeling to trace transformation pathways in soil/water systems .

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